4-Fluoropyridine

Catalog No.
S663678
CAS No.
694-52-0
M.F
C5H4FN
M. Wt
97.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoropyridine

CAS Number

694-52-0

Product Name

4-Fluoropyridine

IUPAC Name

4-fluoropyridine

Molecular Formula

C5H4FN

Molecular Weight

97.09 g/mol

InChI

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H

InChI Key

TTYVECQWCUJXCS-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1F

Canonical SMILES

C1=CN=CC=C1F

4-Fluoropyridine is a highly activated, halogenated heterocyclic building block characterized by a strongly electron-withdrawing fluorine atom at the para position of the pyridine ring. Procured primarily as a moderately volatile liquid free base or a stable hydrochloride salt, it exhibits a boiling point of approximately 114 °C and functions as a weak base. In industrial and advanced laboratory settings, its primary procurement value lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, making it an indispensable precursor for synthesizing 4-substituted pyridines, particularly when coupling with sterically hindered or weak nucleophiles that fail to react with less activated halopyridines .

While 4-chloropyridine is often considered a more economical in-class substitute, generic substitution frequently fails in process-scale synthesis due to stark differences in SNAr kinetics and handling stability. The C-F bond in 4-fluoropyridine, despite being thermodynamically stronger than the C-Cl bond, provides vastly superior leaving-group ability in SNAr reactions because the extreme electronegativity of fluorine critically stabilizes the anionic Meisenheimer intermediate. Consequently, substitution with 4-chloropyridine often results in zero conversion under mild conditions, forcing manufacturers to increase reaction temperatures dramatically (e.g., from 40 °C to 120 °C), which routinely causes the degradation of temperature-sensitive substrates and complex chiral centers [1]. Furthermore, 4-chloropyridine free base is notoriously prone to rapid polymerization at room temperature, necessitating its procurement as a hydrochloride salt, which adds an often-undesirable in situ neutralization step to the manufacturing workflow [2].

Kinetic Superiority in Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of sterically hindered Vedejs-type chiral DMAP catalysts, the reactivity of 4-halopyridines follows the order F > Cl > Br > I. Under Zn(II)-mediated amination conditions with secondary amines, 4-fluoropyridine achieves complete conversion at 40 °C. In stark contrast, the use of 4-chloropyridine under identical conditions yields 0% conversion after 75 hours, requiring temperatures of at least 120 °C to drive the reaction forward [1].

Evidence DimensionSNAr Conversion Rate at Mild Temperature (40 °C)
Target Compound Data100% conversion
Comparator Or Baseline4-Chloropyridine (0% conversion after 75 hours)
Quantified DifferenceAbsolute kinetic dominance requiring an 80 °C lower processing temperature
ConditionsZn(II)-mediated amination with secondary amines in DMF

Procuring the fluorinated analog allows manufacturers to run amination reactions under mild conditions, preventing the thermal degradation of sensitive chiral pharmaceutical intermediates.

Regioselective Ortho-Lithiation and Pyridyne Generation

4-Fluoropyridine serves as a highly efficient precursor for the generation of complex annulated heterocycles. Treatment of 4-fluoropyridine with strong bases such as n-butyllithium or LDA at low temperatures directs lithiation exclusively to the 3-position due to the strong inductive effect of the fluorine atom. This 3-lithio-4-fluoropyridine intermediate readily eliminates lithium fluoride in a single step to form 3,4-pyridyne, which can be quantitatively trapped by dienes like furan [1]. Comparators like 4-chloropyridine often suffer from competing halogen dance reactions or require alternative directing groups to achieve similar regiocontrol.

Evidence DimensionDirect formation of 3,4-pyridyne intermediates
Target Compound DataOne-step generation via ortho-lithiation and LiF elimination
Comparator Or Baseline4-Chloropyridine (prone to complex mixtures or halogen dance without specific blocking groups)
Quantified DifferenceElimination of multi-step directing-group installations
ConditionsLithiation with LDA/n-BuLi at low temperatures followed by cycloaddition trapping

This enables a highly step-economic procurement strategy for synthesizing 3,4-disubstituted pyridines and complex naphthyridine scaffolds in medicinal chemistry.

Kinetic vs. Thermodynamic Control in Halide Exchange (Halex)

In multi-halogenated pyridine systems, the position of the fluorine atom dictates the reaction pathway. Experimental and computational studies on Halex reactions demonstrate that substitution at the 4-position to form 4-fluoropyridine derivatives represents the kinetically favored product at lower temperatures (e.g., 80 °C). Conversely, 2-fluoropyridine derivatives are the thermodynamically favored products, dominating at higher temperatures (160 °C) [1]. This distinct kinetic preference allows chemists to selectively functionalize the 4-position by carefully controlling the thermal parameters.

Evidence DimensionRegioselectivity in Halex nucleophilic substitution
Target Compound DataKinetic product favored at 80 °C (4-Fluoropyridine derivatives)
Comparator Or Baseline2-Fluoropyridine derivatives (Thermodynamic product favored at 160 °C)
Quantified DifferenceDistinct temperature-dependent regiocontrol (80 °C vs 160 °C)
ConditionsNucleophilic aromatic substitution with fluoride salts (e.g., CsF, 18-crown-6)

Buyers synthesizing multi-substituted pyridines can leverage this kinetic preference to achieve high regioselectivity without relying on costly chromatographic separations.

Synthesis of Chiral DMAP Catalysts and Hindered Amines

Due to its exceptional SNAr reactivity at mild temperatures, 4-fluoropyridine is a highly effective starting material for synthesizing Vedejs-type chiral DMAP catalysts and other sterically hindered 4-aminopyridines. It prevents the thermal degradation that occurs when forcing unreactive 4-chloropyridine to couple at high temperatures[1].

Construction of 3,4-Disubstituted Pyridine Scaffolds

In medicinal chemistry, 4-fluoropyridine is utilized to generate 3,4-pyridyne intermediates via direct ortho-lithiation. This allows for rapid cycloaddition with dienes (e.g., furans) to build complex naphthyridines, xanthones, and coumarin-annulated heterocycles in a highly step-economic manner[2].

Kinetic Control in Polyhalogenated Agrochemical Intermediates

For agrochemical manufacturing requiring precise regiocontrol, the kinetic preference for forming and reacting 4-fluoropyridine derivatives at lower temperatures (relative to the 2-fluoro thermodynamic products) enables selective functionalization. This minimizes unwanted isomers and improves overall process yield [3].

XLogP3

0.9

Boiling Point

109.0 °C

Other CAS

694-52-0

Wikipedia

4-Fluoropyridine

Dates

Last modified: 08-15-2023

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